Triethoxysilane
Overview
Description
AS-3201, also known as Ranirestat, is a potent and orally active aldose reductase inhibitor. Aldose reductase is an enzyme that catalyzes the reduction of glucose to sorbitol, a key step in the polyol pathway. AS-3201 has shown significant potential in ameliorating peripheral nerve dysfunction in diabetic sensorimotor polyneuropathy .
Mechanism of Action
Target of Action
Triethoxysilane (TES) is an organosilicon compound that primarily targets carbon-carbon multiple bonds and carbonyl groups . It is used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .
Mode of Action
This compound interacts with its targets through hydrosilylation reactions . As a reducing agent, it can be used in the reduction of amides and carbonyl compounds . For example, it can be used in the reduction of carbonyl compounds in the presence of cobalt (II) chloride as a catalyst . It can also participate in Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .
Biochemical Pathways
The selective synthesis of this compound and tetraethoxysilane through the direct reaction between ethanol and silicon is catalyzed by CuCl and Cu0 nanoparticles in a fixed-bed reactor . When CuCl/Si mixture is pretreated in a N2 stream, metallic Cu0 phase appears at 260–500 oC and Cu3Si phase appears at 280–500 oC .
Pharmacokinetics
This compound is a colorless liquid with a density of 0.89 g/mL at 25 °C . It has a boiling point of 134-135 °C . Its solubility in water is limited, but it is soluble in organic solvents . These properties can impact its bioavailability and distribution in the body.
Result of Action
The result of this compound’s action is the formation of triethoxysilyl groups , which are often valued for attachment to silica surfaces . It can also lead to the reduction of amides and carbonyl compounds . In addition, it can participate in the formation of chiral dialkyl carbinols in an enantioselective Ni-catalyzed reaction .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of catalysts . For example, when a CuCl/Si mixture is pretreated in a N2 stream, metallic Cu0 phase appears at 260–500 oC and Cu3Si phase appears at 280–500 oC . This indicates that the reaction environment can significantly influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Triethoxysilane exhibits relatively low reactivity compared to most compounds with Si-H bonds . It is used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces . As a reducing agent, this compound can be used in the reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as a catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .
Molecular Mechanism
This compound’s molecular mechanism is primarily through its role as a reducing agent in various chemical reactions . It can participate in the reduction of amides, carbonyl compounds, and other chemical groups, often in the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AS-3201 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of specific reagents and catalysts to achieve high yield and purity .
Industrial Production Methods
Industrial production of AS-3201 is carried out in large-scale reactors under stringent quality control measures. The process involves the optimization of reaction conditions to ensure consistent product quality and adherence to regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AS-3201 primarily undergoes reduction reactions due to its role as an aldose reductase inhibitor. It interacts with various carbonyl compounds, reducing them to their corresponding alcohols in the presence of nicotinamide adenine dinucleotide phosphate (NADPH) .
Common Reagents and Conditions
The reduction reactions involving AS-3201 typically require NADPH as a cofactor. The reactions are carried out under physiological conditions, often in the presence of specific buffers to maintain the pH and ionic strength .
Major Products Formed
The major products formed from the reactions involving AS-3201 are alcohols derived from the reduction of carbonyl compounds. These products play a crucial role in the polyol pathway, impacting glucose metabolism .
Scientific Research Applications
AS-3201 has been extensively studied for its potential therapeutic applications in various fields:
Comparison with Similar Compounds
Similar Compounds
Several other aldose reductase inhibitors are similar to AS-3201, including:
- Tolrestat
- Imirestat
- Epalrestat
- Zopolrestat
Uniqueness of AS-3201
AS-3201 stands out due to its high potency and oral bioavailability. It has shown superior efficacy in reducing sorbitol levels and improving motor nerve conduction velocity compared to other aldose reductase inhibitors .
Properties
InChI |
InChI=1S/C6H15O3Si/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDCQJMRWCHQOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052667 | |
Record name | Triethoxysilane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6052667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Triethoxysilane is a liquid. Used as a reducing agent., Liquid, Colorless to yellow liquid with a sweetish odor; [AIHA], COLOURLESS LIQUID. | |
Record name | TRIETHOXYSILANE | |
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Boiling Point |
270 to 275 °F at 760 mmHg (EPA, 1998), 133.5 °C | |
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Flash Point |
26 °C, 80 °F (26 °C) (Closed cup), 26 °C c.c. | |
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Density |
0.8745 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8745 at 20 °C, 0.87 g/cm³ | |
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Vapor Density |
Relative vapor density (Air = 1): 5.7, Relative vapor density (air = 1): 5.7 | |
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Vapor Pressure |
20.25 [mmHg] | |
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CAS No. |
998-30-1 | |
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Melting Point |
-170 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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